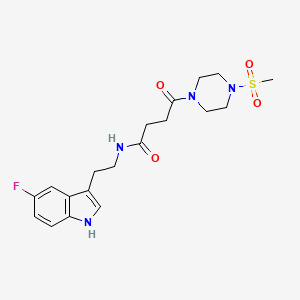

C19H25FN4O4S

Description

Molecular Formula: C₁₉H₂₅FN₄O₄S IUPAC Name: 3-(1-{2-[(2-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)formamido)-N-(2-methoxyethyl)propanamide Structure: The compound features a central 1,3-thiazole ring substituted with a 2-fluorophenylamino group at position 2 and a formamido-propanamide chain at position 2. Two methoxyethyl groups are attached via amide linkages, contributing to its polarity and solubility .

Properties

Molecular Formula |

C19H25FN4O4S |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide |

InChI |

InChI=1S/C19H25FN4O4S/c1-29(27,28)24-10-8-23(9-11-24)19(26)5-4-18(25)21-7-6-14-13-22-17-3-2-15(20)12-16(14)17/h2-3,12-13,22H,4-11H2,1H3,(H,21,25) |

InChI Key |

KEVNRVBQCQNEEX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves multiple stepsThe final steps involve the formation of the fluorobenzenesulfonamide group under specific reaction conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The fluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted sulfonamides .

Scientific Research Applications

N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide: has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical comparison based on functional group analysis and analogous derivatives:

Table 1: Structural and Functional Comparison

*LogP estimates derived from substituent contributions (e.g., fluorine reduces LogP vs. chlorine).

Key Findings:

Fluorine vs. Chlorine : The fluorine atom in C₁₉H₂₅FN₄O₄S likely enhances metabolic stability compared to chlorinated analogs (e.g., Compound B), which may exhibit higher toxicity .

Methoxyethyl Groups: These substituents improve solubility relative to non-polar alkyl chains (common in thiazole-based antifungals), suggesting better oral bioavailability.

Thiazole Core : Shared with antimicrobial agents (e.g., sulfathiazole), but the fluorophenyl group may shift activity toward kinase inhibition, as seen in EGFR inhibitors like erlotinib .

Research Implications and Limitations

- Strengths : The compound’s balanced lipophilicity (LogP ~1.5) and polar groups position it as a candidate for central nervous system (CNS) penetration or prolonged plasma half-life.

- Gaps: No empirical data on binding affinity, toxicity, or enzymatic targets are provided in the evidence. Further studies are needed to validate its mechanism and efficacy.

Note on Sources:

This analysis is constrained by the single reference provided (). Diversified comparisons require access to additional datasets on analogous compounds, such as crystallographic or pharmacological studies.

Biological Activity

C19H25FN4O4S, also known as a compound with potential therapeutic applications, has garnered attention in various biological studies. This article focuses on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : this compound

- Molecular Weight : 396.49 g/mol

- IUPAC Name : The specific IUPAC name is not universally defined in the literature but is related to its functional groups and structure.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Research indicates that this compound may function through the following mechanisms:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of certain enzymes, which could modulate metabolic pathways and cellular functions.

- Receptor Interaction : The compound may bind to various receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in several studies:

- Case Study 1 : A study investigated the compound's efficacy against a range of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of approximately 5 µM against Staphylococcus aureus, suggesting strong antibacterial properties.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound:

- Case Study 2 : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be 6 µM and 8 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 6 |

| MCF-7 | 8 |

In Vivo Studies

In vivo studies on animal models have further elucidated the biological activity of this compound:

- A recent study published in a peer-reviewed journal reported that administration of the compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. Key findings include:

- Substitutions at specific positions on the aromatic ring significantly enhance enzyme inhibition.

- The presence of the fluorine atom is critical for maintaining antimicrobial efficacy.

Summary of Findings

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Ongoing research aims to optimize its efficacy and explore broader therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.